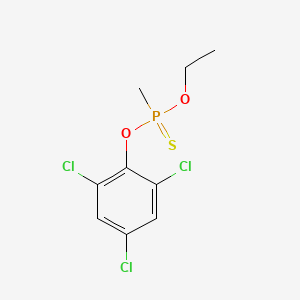
2-Pyrazolin-5-one, 1-(2,5-dichloro-4-sulfophenyl)-4-((p-hydroxyphenyl)azo)-3-methyl-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, particularly as dyes and pigments due to their vivid colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-aminophenol to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-5-oxo-1H-pyrazole to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonate group.
Chlorination: Finally, the compound is chlorinated to introduce the chlorine atoms at the 2 and 5 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often isolated and purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.
Reduction: The azo group can also be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and other materials.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, it can interact with cellular components, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate
- Sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate
Uniqueness
The uniqueness of sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate lies in its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in multiple applications.
Propiedades
Número CAS |
67875-29-0 |
|---|---|
Fórmula molecular |
C16H11Cl2N4NaO5S |
Peso molecular |
465.2 g/mol |
Nombre IUPAC |
sodium;2,5-dichloro-4-[4-[(4-hydroxyphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C16H12Cl2N4O5S.Na/c1-8-15(20-19-9-2-4-10(23)5-3-9)16(24)22(21-8)13-6-12(18)14(7-11(13)17)28(25,26)27;/h2-7,15,23H,1H3,(H,25,26,27);/q;+1/p-1 |
Clave InChI |
QIJXFVQAUMMZCP-UHFFFAOYSA-M |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
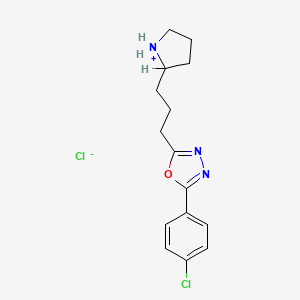
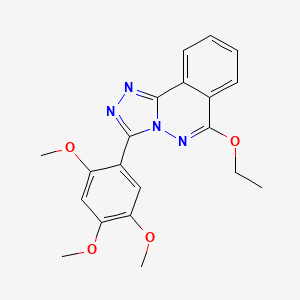
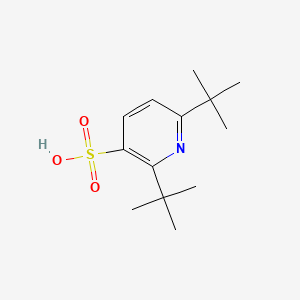
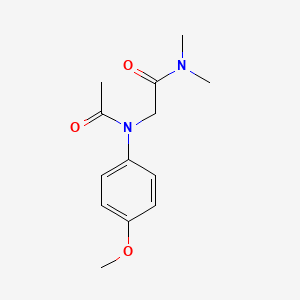
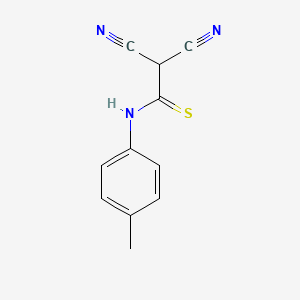
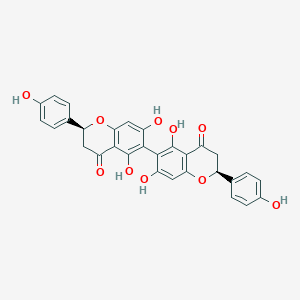

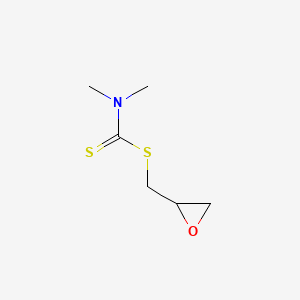
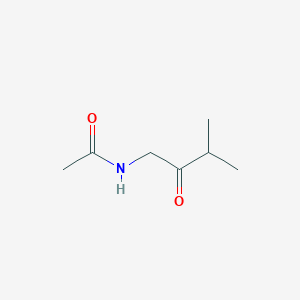
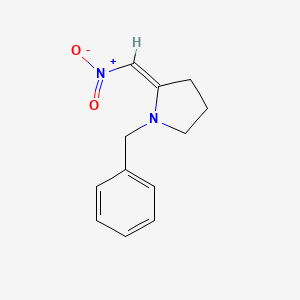
![Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13792385.png)
